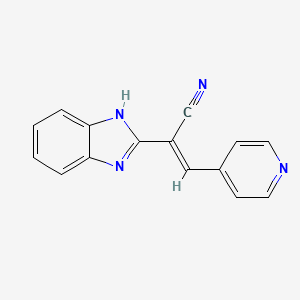
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of substituents: The butyl, cyano, pentyl, and phenyl groups can be introduced through various substitution reactions.
Acetamide formation: The final step involves the reaction of the pyridine derivative with 2-(2,4-dichlorophenoxy)acetic acid to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific reaction but could include controlled temperatures, pressures, and the use of solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: Possible applications as a pesticide or herbicide.
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could act on biological pathways in pests or plants.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridine derivatives with different substituents. Examples could be:
- N-(3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(5-butyl-3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
The uniqueness of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide lies in its specific combination of substituents, which could confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C29H31Cl2N3O2 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C29H31Cl2N3O2/c1-3-5-8-14-25-22(13-6-4-2)28(20-11-9-7-10-12-20)23(18-32)29(33-25)34-27(35)19-36-26-16-15-21(30)17-24(26)31/h7,9-12,15-17H,3-6,8,13-14,19H2,1-2H3,(H,33,34,35) |
InChI Key |
UEDDZVBHURLOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)

![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)

![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)

![2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)


![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)

